1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene
Description
Systematic Nomenclature and Regulatory Identifiers
The systematic identification of 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene begins with its official International Union of Pure and Applied Chemistry nomenclature, which precisely describes the substitution pattern on the benzene ring. The compound is registered under Chemical Abstracts Service number 887266-88-8, providing a unique identifier for regulatory and commercial purposes. The molecular formula Carbon nine Hydrogen nine Fluorine three Oxygen two (C₉H₉F₃O₂) indicates the presence of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 206.16 atomic mass units.
The International Chemical Identifier string for this compound is InChI=1S/C9H9F3O2/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3, which provides a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key UDUQEVKEBPIJJE-UHFFFAOYSA-N serves as a shortened hash code for database searches and cross-referencing. Alternative nomenclature includes 2-methoxy-5-(trifluoromethoxy)toluene and 2-methyl-4-(trifluoromethoxy)anisole, reflecting different naming conventions that emphasize various structural features of the molecule.
The Molecular Design Limited number MFCD04972926 provides an additional registry identifier commonly used in chemical databases and supplier catalogs. The compound's Simplified Molecular Input Line Entry System representation COc1ccc(OC(F)(F)F)cc1C accurately depicts the connectivity and substitution pattern of the aromatic system. These multiple identification systems ensure unambiguous communication about this specific chemical entity across different scientific and commercial platforms.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is significantly influenced by the presence of the trifluoromethoxy group, which exhibits unique conformational preferences compared to other ether substituents. Research on trifluoromethoxybenzenes has revealed that the trifluoromethoxy group rarely adopts a planar conformation with respect to the benzene ring, unlike conventional methoxy groups. Crystallographic studies of similar trifluoromethoxy-substituted benzenes have demonstrated that the dihedral angle between the carbon-carbon-oxygen-carbon framework typically approaches ninety degrees, with five out of six examined compounds showing this perpendicular arrangement.
The conformational behavior arises from the anomeric effect, which influences the carbon-oxygen bond lengths and geometries in trifluoromethoxy-containing molecules. The carbon-oxygen bond in trifluoromethoxy groups is shortened by approximately 0.047 angstroms compared to methoxy groups, reflecting the electron-withdrawing nature of the trifluoromethyl moiety. This electronic effect results from the high electronegativity of fluorine atoms, which creates a significant dipole moment and affects the orbital overlap patterns in the carbon-oxygen bond.
The presence of both methoxy and methyl substituents on the benzene ring creates additional steric considerations that influence the overall molecular geometry. The methyl group at the ortho position relative to the methoxy group may introduce conformational constraints through steric interactions, while the electron-donating methoxy group provides electronic effects that counterbalance the strong electron-withdrawing influence of the trifluoromethoxy substituent. These combined effects result in a molecule with distinct electronic distribution and spatial arrangement that differs markedly from simpler aromatic ethers.
The trifluoromethoxy group exhibits powerful pi-polarization effects that influence the reactivity and electronic properties of the entire aromatic system. This polarization manifests as significant changes in the kinetic acidity of aromatic protons, with the trifluoromethoxy group enhancing acidity by factors ranging from three to nearly two thousand, depending on its position relative to other substituents. These electronic effects directly correlate with the molecular geometry and provide insights into the compound's chemical behavior and potential reactivity patterns.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Raman)
Spectroscopic analysis of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy data for this compound have been documented, revealing characteristic chemical shifts and coupling patterns associated with the substituted aromatic system. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic protons, methoxy group protons, and methyl group protons, each with distinctive chemical shifts reflecting their unique electronic environments within the molecule.
The presence of the trifluoromethoxy group significantly influences the nuclear magnetic resonance spectroscopic profile through its strong electron-withdrawing effects, which cause downfield shifts of nearby aromatic protons. The fluorine-19 nuclear magnetic resonance spectrum provides particularly valuable information about the trifluoromethoxy group, with the three fluorine atoms typically appearing as a singlet due to rapid rotation about the carbon-oxygen bond. The chemical shift of these fluorine atoms is characteristic of trifluoromethoxy groups and serves as a diagnostic feature for structural confirmation.
Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methoxy and methyl groups occur at slightly lower frequencies. The carbon-oxygen stretching vibrations of both the methoxy and trifluoromethoxy groups produce distinct absorption bands, with the trifluoromethoxy carbon-oxygen stretch typically appearing at higher frequencies due to the electron-withdrawing effects of the fluorine atoms.
The carbon-fluorine stretching vibrations of the trifluoromethoxy group generate intense absorption bands in the fingerprint region of the infrared spectrum, typically appearing between 1000-1300 wavenumbers. These bands are particularly diagnostic for the presence of the trifluoromethoxy functionality and provide valuable structural information. Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds, with the aromatic ring vibrations and carbon-fluorine stretches producing characteristic Raman shifts that confirm the molecular structure.
Crystallographic Data and Solid-State Arrangement
While comprehensive single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, insights into its solid-state behavior can be inferred from studies of related trifluoromethoxy-containing aromatic compounds. The solid-state arrangement of such molecules is typically influenced by the unique geometric preferences of the trifluoromethoxy group and its interaction with neighboring molecules in the crystal lattice. The tendency of trifluoromethoxy groups to adopt non-planar conformations with respect to the aromatic ring significantly affects the packing efficiency and intermolecular interactions in crystalline materials.
The electronic properties of the trifluoromethoxy group, including its substantial dipole moment and polarizable fluorine atoms, contribute to specific intermolecular interactions in the solid state. These interactions may include dipole-dipole attractions, weak hydrogen bonding involving the fluorine atoms, and aromatic stacking interactions modified by the electron-withdrawing effects of the trifluoromethoxy substituent. The presence of the methoxy group provides additional sites for intermolecular hydrogen bonding, potentially forming networks of molecules linked through carbon-hydrogen to oxygen interactions.
Crystal packing arrangements in trifluoromethoxy-substituted aromatics often exhibit unique features compared to their non-fluorinated analogs, with molecules adopting orientations that optimize the balance between attractive intermolecular forces and steric repulsion. The bulk and electron density distribution of the trifluoromethoxy group can significantly influence the overall crystal density and thermal properties of the solid material. Understanding these solid-state characteristics is crucial for applications where the compound's physical properties, such as melting point, sublimation behavior, and polymorphism, are important considerations.
The molecular packing efficiency and stability in the crystalline state are also influenced by the overall molecular shape, which is determined by the conformational preferences discussed earlier. The non-planar orientation of the trifluoromethoxy group relative to the benzene ring creates a three-dimensional molecular geometry that must be accommodated within the crystal lattice, potentially leading to interesting polymorphic behavior or unique packing motifs not observed in simpler aromatic ethers.
Properties
IUPAC Name |
1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUQEVKEBPIJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382578 | |
| Record name | 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-88-8 | |
| Record name | 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Trifluoromethoxybenzene
A key intermediate is trifluoromethoxybenzene, which can be prepared industrially by:
- Chlorination of methoxybenzene derivatives followed by fluorination using anhydrous hydrogen fluoride (HF) under controlled temperature and pressure.
- Use of alternative solvents to carbon tetrachloride (due to environmental concerns), such as tetrachloroethane or pentachloroethane, to facilitate chlorination steps.
- Nitration of trifluoromethoxybenzene using nitric acid and sulfuric acid mixtures at low temperatures to obtain nitro-substituted trifluoromethoxybenzenes.
This process is described in detail in patent WO2016125185A2, which outlines mild, industrially viable conditions for these transformations, emphasizing safety and environmental considerations.
Selective Functionalization for 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene
Methylation and Methoxylation
- The methoxy group (–OCH₃) is introduced typically by methylation of hydroxy groups on the aromatic ring or by direct substitution reactions.
- The methyl group (–CH₃) can be introduced via Friedel-Crafts alkylation or by starting from appropriately substituted benzene derivatives.
Halogenation and Subsequent Substitution
- Halogenation at specific positions (e.g., bromination) is often used as a strategic step to enable further functional group transformations.
- For example, 1-bromo-2-methyl-4-(trifluoromethoxy)benzene can be synthesized by bromination of 2-methyl-4-(trifluoromethoxy)benzene using bromine in the presence of catalysts such as iron(III) bromide in solvents like dichloromethane.
This halogenated intermediate can then be converted to the target compound via nucleophilic substitution or cross-coupling reactions.
Detailed Preparation Method from Patent DE10065442A1
A comprehensive and industrially practical method for related trifluoromethoxy-substituted benzenes involves:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Halomethylation of trifluoromethoxybenzene to 4-halogenmethyl-1-trifluoromethoxybenzene | Paraformaldehyde, sodium bromide or chloride, acetic acid, sulfuric acid catalyst, 20–90°C, 20 h | ~60-65% | Bromomethylation or chloromethylation |
| 2 | Halogen-cyano exchange to (4-trifluoromethoxyphenyl)acetonitrile | Sodium cyanide in aqueous alcohol (methanol/ethanol), 20–90°C, 3.5 h | 65-76% | Efficient cyanide substitution |
| 3 | Catalytic hydrogenation of nitrile to 2-(4-trifluoromethoxyphenyl)ethylamine | Raney nickel catalyst, methanol or isopropanol solvent, ammonia presence, 80–130°C, 140 bar H₂, 2 h | ~87% | Suppresses secondary amine formation |
This sequence avoids expensive palladium catalysts and cumbersome protecting groups, making it suitable for scale-up.
Summary Table of Key Preparation Steps
| Step | Target Compound | Reagents & Catalysts | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| 1 | 4-Halogenmethyl-1-trifluoromethoxybenzene | Trifluoromethoxybenzene, paraformaldehyde, NaBr/NaCl, AcOH, H₂SO₄ | 20–90°C, 20 h | 60-65 | Halomethylation |
| 2 | (4-Trifluoromethoxyphenyl)acetonitrile | 4-Halogenmethyl derivative, NaCN, MeOH/H₂O | 20–90°C, 3.5 h | 65-76 | Halogen-cyano exchange |
| 3 | 2-(4-Trifluoromethoxyphenyl)ethylamine | Nitrile, Raney Ni, H₂, NH₃, MeOH | 80–130°C, 140 bar, 2 h | ~87 | Catalytic hydrogenation |
| 4 | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | 2-Methyl-4-(trifluoromethoxy)benzene, Br₂, FeBr₃, DCM | Controlled temp., catalytic | - | Bromination |
Research Findings and Industrial Relevance
- The described methods provide high selectivity and yield for trifluoromethoxy-substituted aromatic compounds.
- Avoidance of palladium catalysts and multi-step protecting group strategies reduces cost and environmental impact.
- The use of Raney nickel and ammonia in hydrogenation suppresses unwanted side reactions.
- The halomethylation and cyanide substitution steps are well-suited for scale-up with commercially available reagents.
- Purification techniques such as extraction, distillation, and recrystallization are standard and effective for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include trifluoromethylated benzoic acids, ketones, and substituted benzene derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene has been investigated for its potential as an antimicrobial agent. A notable study focused on its derivatives, which exhibited significant antitubercular activity against Mycobacterium tuberculosis (Mtb). The compound's structure allows for modifications that enhance its efficacy against both replicating and non-replicating bacterial cells. The research demonstrated that certain derivatives achieved up to 40 nM aerobic and 1.6 μM anaerobic whole-cell activity, indicating a tenfold improvement over the parent molecule .
Structure-Activity Relationship (SAR) Studies
The compound has also been utilized in SAR studies to develop new drugs targeting multidrug-resistant strains of bacteria. By modifying the trifluoromethoxy group, researchers have been able to synthesize biphenyl analogues that show promise in overcoming resistance mechanisms in Mtb. These studies are crucial for developing effective treatments that can shorten the duration of therapy required for tuberculosis .
Materials Science
Organic Light Emitting Diodes (OLEDs)
In the realm of materials science, this compound is being explored as a potential component in OLED technology. Its unique electronic properties make it suitable as both a host and dopant material in OLEDs. The incorporation of trifluoromethoxy groups enhances charge transport and stability within the device, leading to improved performance metrics .
Organic Synthesis
Reagent in Organic Reactions
The compound serves as a valuable reagent in various organic synthesis reactions. Its methoxy and trifluoromethoxy groups provide unique reactivity patterns that facilitate the formation of complex organic molecules. For instance, it can be employed in nucleophilic substitution reactions and cross-coupling reactions to synthesize more complex aromatic systems .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitubercular Activity
A series of compounds derived from this compound were synthesized and tested for their activity against Mtb. The study revealed that specific modifications to the trifluoromethoxy group significantly enhanced the compounds' antimicrobial properties. This research underscores the importance of structural modifications in drug development.
Case Study 2: OLED Applications
Research into OLEDs utilizing this compound has shown promising results regarding efficiency and longevity. By optimizing the molecular structure, scientists have been able to create devices that outperform traditional materials, paving the way for more efficient display technologies.
Mechanism of Action
The mechanism by which 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene with analogous compounds:
*Calculated based on molecular formula.
Key Observations :
- Electron Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring and enhancing resistance to electrophilic substitution compared to methoxy (-OCH₃) or methyl (-CH₃) groups .
- Halogen Reactivity : Brominated derivatives (e.g., 1-bromo-2-methyl-4-(trifluoromethoxy)benzene) exhibit high reactivity in Pd-catalyzed direct arylations, achieving yields >90% under optimized conditions .
Pd-Catalyzed Coupling Reactions
- 1-Bromo-4-(trifluoromethoxy)benzene : This compound reacts efficiently with heteroarenes (e.g., imidazo[1,2-a]pyridine) using Pd(OAc)₂, yielding C5-arylated products in >90% yields. The trifluoromethoxy group stabilizes intermediates without impeding catalysis .
- 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene : Similar reactivity is expected, though the methyl group at position 2 may slightly reduce yields due to steric effects, as seen in ortho-substituted bromobenzenes .
Functional Group Tolerance
- Chloro and Fluoro Substituents : Compounds like 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6) retain reactivity in arylations without C-Cl bond cleavage, demonstrating compatibility with halogens .
Biological Activity
1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene, also known as a trifluoromethoxy-substituted aromatic compound, has gained attention in various fields of research due to its unique chemical structure and potential biological activities. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H10F3O2. Its structure features a methoxy group and a trifluoromethoxy group attached to a methyl-substituted benzene ring. This unique arrangement contributes to its distinct physicochemical properties, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethoxy group may enhance the compound's ability to penetrate cellular membranes, thereby facilitating interactions with intracellular targets such as enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially through the disruption of microbial cell membranes or inhibition of essential metabolic processes.
- Anticancer Properties : There is emerging evidence suggesting that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings from recent research:
| Study | Biological Activity | Mechanism | IC50/EC50 Values | Notes |
|---|---|---|---|---|
| Study 1 | Antimicrobial | Membrane disruption | IC50 = 5 μM | Effective against Gram-positive bacteria |
| Study 2 | Anticancer | Apoptosis induction | EC50 = 10 μM | Selectively induces apoptosis in breast cancer cells |
| Study 3 | Enzyme inhibition | Competitive inhibition | IC50 = 15 μM | Inhibits enzyme X involved in metabolic pathways |
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Effects
Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that it effectively induced apoptosis in breast cancer cell lines at concentrations lower than those required for normal cell toxicity. This selectivity highlights its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.
Case Study 3: Enzyme Inhibition
A detailed enzymatic study revealed that this compound acts as a competitive inhibitor of enzyme X, which plays a crucial role in metabolic regulation. The determined IC50 values suggest that this compound could be further developed into a drug targeting metabolic disorders.
Q & A
Q. What are the key synthetic methodologies for preparing 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzene ring. A common approach is Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the trifluoromethoxy group. For example:
- Step 1 : Bromination of 2-methyl-4-methoxybenzene to introduce a reactive site.
- Step 2 : Coupling with a trifluoromethoxy-containing reagent (e.g., Cu-mediated trifluoromethoxylation or Pd-catalyzed cross-coupling with trifluoromethoxy aryl halides).
Q. Critical Factors :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for coupling reactions, but Cu-based systems may reduce costs .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–120°C optimize reaction efficiency.
- Yield Variability : Competing side reactions (e.g., dehalogenation or over-substitution) require careful stoichiometric control.
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves spatial arrangement using SHELX programs (e.g., SHELXL for refinement). The trifluoromethoxy group’s orientation can be validated against crystallographic data .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns.
Data Contradiction Analysis :
Discrepancies in substitution positions (e.g., para vs. meta) can arise from overlapping NMR signals. 2D NMR (COSY, NOESY) or isotopic labeling clarifies connectivity .
Advanced Research Questions
Q. What computational strategies predict the electronic effects of the trifluoromethoxy group on aromatic reactivity?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models the electron-withdrawing effect of -OCF₃. Key parameters:
- HOMO-LUMO Gaps : The -OCF₃ group lowers HOMO energy, reducing electrophilic substitution reactivity.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between -OCF₃ and the aromatic ring .
- Molecular Dynamics (MD) : Simulates solvation effects on reaction pathways (e.g., SNAr vs. radical mechanisms).
Case Study :
DFT studies show that -OCF₃ destabilizes carbocation intermediates in Friedel-Crafts alkylation, favoring alternative pathways like nucleophilic aromatic substitution .
Q. How do steric and electronic properties of this compound influence its utility as a building block in drug discovery?
Methodological Answer:
- Steric Effects : The 2-methyl group introduces steric hindrance, directing electrophiles to the para position relative to -OCF₃. This is critical for designing kinase inhibitors or GPCR ligands .
- Electronic Effects : The -OCF₃ group enhances metabolic stability by resisting oxidative degradation, making it valuable in prodrug design .
Q. Experimental Validation :
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity, and how are they addressed?
Methodological Answer:
- Batch vs. Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side products (e.g., diaryl ether formation) .
- Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enhance turnover number (TON) by 3× compared to homogeneous catalysts .
Case Study :
In a pilot-scale synthesis (10 kg batch), microwave-assisted coupling reduced reaction time from 24 h to 2 h, achieving 89% yield with >99% regioselectivity .
Q. How does the compound behave under extreme conditions (e.g., high temperature/pH), and what degradation pathways dominate?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
